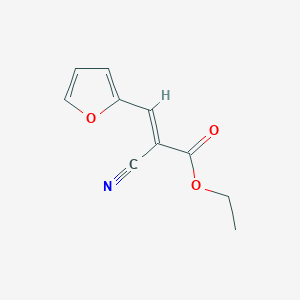
5Z-Octadecenoic acid
Vue d'ensemble
Description
5Z-Octadecenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C18H34O2 (Z)-octadec-5-enoic acid . This compound is characterized by the presence of a double bond at the fifth carbon atom in the cis configuration, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method for synthesizing 5Z-Octadecenoic acid involves the partial hydrogenation of linoleic acid.
Enzymatic Synthesis: Another approach involves the use of lipase enzymes to catalyze the esterification of oleic acid, followed by selective hydrogenation to introduce the double bond at the fifth position.
Industrial Production Methods:
Extraction from Natural Sources: this compound can be extracted from certain plant oils, such as those derived from seeds of specific plant species.
Biotechnological Production: Advances in biotechnology have enabled the microbial production of this compound using genetically engineered microorganisms.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5Z-Octadecenoic acid can undergo oxidation reactions to form hydroperoxides and other oxygenated derivatives.
Substitution: The carboxyl group of this compound can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and lipoxygenase enzymes.
Reduction: Hydrogen gas and palladium or nickel catalysts are commonly used for the hydrogenation of the double bond.
Major Products:
Oxidation Products: Hydroperoxides and other oxygenated derivatives.
Reduction Products: Stearic acid.
Substitution Products: Esters and amides.
Applications De Recherche Scientifique
Chemistry: 5Z-Octadecenoic acid is used as a precursor for the synthesis of various bioactive molecules and polymers. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study lipid metabolism and signaling pathways. It serves as a model compound for investigating the role of unsaturated fatty acids in cellular processes .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for use in the treatment of cardiovascular diseases and metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of biodegradable plastics, surfactants, and lubricants. Its renewable nature makes it an attractive alternative to petroleum-based chemicals.
Mécanisme D'action
The biological effects of 5Z-Octadecenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . Additionally, this compound can influence gene expression by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) . These interactions contribute to its anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Oleic Acid: Similar to 5Z-Octadecenoic acid, oleic acid is a monounsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: Linoleic acid is a polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Stearic Acid: Stearic acid is a saturated fatty acid with no double bonds.
Uniqueness: this compound is unique due to its specific cis configuration at the fifth carbon atom, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(Z)-octadec-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHMKSIVLSRNY-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314068 | |
| Record name | cis-5-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-29-9 | |
| Record name | cis-5-Octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-5-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)






![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)


